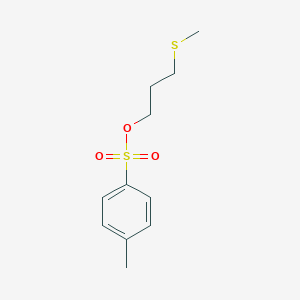

3-(Methylthio)propyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

3-methylsulfanylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRIBQNSIOYOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571260 | |

| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187722-18-5 | |

| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 3-(Methylthio)propyl 4-methylbenzenesulfonate involves a relatively simple synthetic route. One common method is to react 3-chloropropyl p-toluenesulfonate with sodium hydrosulfide to obtain 3-thiopropyl p-toluenesulfonate. This intermediate is then reacted with methyl mercaptan to form the final product . The reaction conditions typically involve the use of methanol as a solvent and ice-cooling during the addition of reagents .

Chemical Reactions Analysis

3-(Methylthio)propyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Esterification Reactions: It can be used to form esters by reacting with alcohols.

Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tosylate group is replaced by a nucleophile.

Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common reagents used in these reactions include alcohols, nucleophiles such as amines or thiols, and oxidizing agents like Oxone . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis

3-(Methylthio)propyl 4-methylbenzenesulfonate serves as a valuable reagent in organic synthesis, particularly in the formation of complex organic molecules. It is utilized in nucleophilic substitution reactions where the sulfonate group acts as a leaving group. For instance, it can be used to synthesize alkyl ethers and esters by reacting with alcohols or carboxylic acids under suitable conditions.

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | DMF, potassium carbonate, 90°C, 12h | 85 |

| Alkylation of phenols | DMF, potassium carbonate, 90°C, 24h | 95 |

| Esterification | Methanol, reflux | 64 |

Pharmaceutical Applications

GPR40 Receptor Modulation

Research indicates that compounds related to this compound exhibit activity as GPR40 receptor modulators. These receptors are implicated in glucose metabolism and insulin secretion, making them targets for diabetes treatment. The compound's structure allows it to interact favorably with the receptor, potentially leading to the development of new therapeutic agents for metabolic disorders .

Case Study: GPR40 Agonists

A study highlighted the synthesis of fused cyclic compounds that include derivatives of this compound. These compounds showed promising results in modulating GPR40 activity with low toxicity and favorable pharmacokinetics. This positions them as candidates for further development in diabetes management .

Biochemical Research

Bioconjugation Techniques

In biochemical applications, this compound is utilized for bioconjugation processes where it can facilitate the attachment of biomolecules to surfaces or other molecules. This property is particularly useful in the development of biosensors and drug delivery systems.

Example: Biosensor Development

A recent project involved using this compound to create a biosensor that detects specific biomolecules through surface modification techniques. The compound's ability to form stable linkages enhances the sensor's sensitivity and specificity.

Mechanism of Action

The mechanism of action of 3-(Methylthio)propyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosylate group is a good leaving group, which facilitates nucleophilic substitution reactions. The methylthio group can participate in oxidation reactions, forming sulfoxides or sulfones . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below summarizes key structural analogues and their similarity scores (calculated using cheminformatics tools):

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The methylthio (-SMe) group in the reference compound is less electron-withdrawing than the sulfonyl (-SO₂Me) group in 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate. This difference impacts reactivity in substitution reactions; sulfonyl derivatives are more prone to nucleophilic attack due to enhanced leaving-group ability .

- Chain Length : Butyl and propyl tosylates exhibit reduced steric hindrance compared to branched analogues, favoring reactions requiring linear alkylating agents .

- Bifunctional Derivatives: Propane-1,3-diyl bis(4-methylbenzenesulfonate) serves as a crosslinker in polymer synthesis, a role distinct from the monofunctional reference compound .

Spectroscopic and Physical Properties

- 13C NMR : Tosylate-bearing compounds exhibit characteristic peaks for aromatic protons (δ 125–145 ppm) and sulfonate groups (δ 70–80 ppm for adjacent carbons) .

- Solubility : The methylthio group enhances lipophilicity compared to unmodified propyl tosylates, influencing solvent selection in formulations .

Biological Activity

3-(Methylthio)propyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly as a GPR40 agonist. GPR40, also known as free fatty acid receptor 1 (FFAR1), plays a significant role in insulin secretion and glucose metabolism, making this compound relevant in the context of metabolic disorders such as Type II diabetes.

This compound is characterized by its sulfonate group, which enhances its solubility and reactivity. The compound can interact with various nucleophiles and electrophiles, indicating its potential for diverse biological interactions .

The biological activity of this compound is primarily mediated through the activation of the GPR40 receptor. This receptor is activated by medium- to long-chain fatty acids, leading to increased intracellular calcium levels in pancreatic beta cells, which in turn stimulates insulin secretion . The modulation of GPR40 has implications for managing conditions such as obesity, insulin resistance, and metabolic syndrome.

Biological Activity and Therapeutic Potential

Research indicates that compounds acting as GPR40 agonists can provide therapeutic benefits for various metabolic disorders. The activation of GPR40 enhances glucose-dependent insulin secretion, potentially reducing the risk of hypoglycemia associated with traditional insulin secretagogues like sulfonylureas .

Table 1: Biological Activities Associated with GPR40 Agonists

| Activity | Description |

|---|---|

| Insulin Secretion | Increases insulin release from pancreatic beta cells in response to glucose |

| Glucose Tolerance | Improves glucose tolerance and decreases blood sugar levels |

| Anti-inflammatory Effects | May reduce inflammation associated with metabolic disorders |

| Cardiovascular Benefits | Potential to improve cardiovascular risk factors related to metabolic syndrome |

Case Studies

- GPR40 Agonists in Diabetes Management : A study highlighted the efficacy of GPR40 agonists in enhancing insulin secretion in diabetic models. The administration of compounds similar to this compound resulted in significant improvements in glycemic control without inducing hypoglycemia .

- Effects on Obesity : Another investigation explored the impact of GPR40 modulation on obesity-related disorders. The results indicated that activation of this receptor could lead to weight loss and improved metabolic profiles in obese subjects, suggesting a potential therapeutic role for compounds like this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methylthio)propyl 4-methylbenzenesulfonate, and how can impurities be minimized during synthesis?

- Methodological Answer : The compound is typically synthesized via sulfonation or alkylation reactions. For example, reacting 3-(methylthio)propanol with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Impurity control requires careful stoichiometric ratios, inert atmospheres, and purification via column chromatography or preparative HPLC. Monitoring reaction progress using thin-layer chromatography (TLC) or inline FTIR spectroscopy can optimize yield and purity .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural Characterization : Use H/C NMR to confirm the methylthio and tosyl groups. Mass spectrometry (ESI-MS or GC-MS) verifies molecular weight.

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures. Accelerated stability studies under varying pH (2–12) and temperatures (25–60°C) can model shelf-life degradation pathways .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS/MS is ideal. Solid-phase extraction (SPE) using Oasis HLB cartridges can pre-concentrate samples, while internal standards like deuterated analogs improve quantification accuracy .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in alkylation reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for sulfonate ester cleavage. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum solvation models. Comparing computational results with experimental kinetic data (e.g., via Arrhenius plots) validates mechanistic hypotheses .

Q. What experimental designs resolve contradictions in reported reaction yields for this compound in cross-coupling reactions?

- Methodological Answer : Factorial design (e.g., 2 factorial experiments) tests variables like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. Meta-analyses of published data using statistical tools (e.g., ANOVA) can reconcile discrepancies by isolating confounding variables .

Q. How can researchers leverage this compound in multi-step syntheses of bioactive molecules, and what are the key challenges?

- Methodological Answer : The tosyl group acts as a leaving group in nucleophilic substitutions. Challenges include competing side reactions (e.g., oxidation of the methylthio group). Strategies:

- Use protecting groups (e.g., silyl ethers) for sensitive functionalities.

- Monitor intermediates via real-time NMR or inline IR.

- Optimize stepwise yields using DoE (Design of Experiments) frameworks .

Theoretical Frameworks

- Reactivity : Transition state theory and frontier molecular orbital (FMO) analysis explain nucleophilic substitution pathways .

- Stability : Eyring-Polanyi equations model temperature-dependent degradation kinetics .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.